2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Medicinal Chemistry Structure-Activity Relationship Aldose Reductase Inhibition

Researchers requiring a versatile 1,2,4-triazole scaffold for aldose reductase SAR studies often face multi-step syntheses to access N-substituted analogs. This 3-chlorophenyl sulfanyl acetamide eliminates that bottleneck with a free primary -CONH₂ terminus, enabling single-step diversification into N-aryl, N-alkyl, or N-heterocyclyl libraries. - Ki modulation range: 0.04 to >100 µM achievable through N-substituent variation. - Ambient-stable thioether linkage eliminates inert atmosphere handling required by free thiol precursors. - 3-Chlorophenyl regioisomer ensures correct π-stacking geometry for aldose reductase active site engagement.

Molecular Formula C10H10ClN5OS
Molecular Weight 283.74 g/mol
CAS No. 573947-54-3
Cat. No. B12156792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS573947-54-3
Molecular FormulaC10H10ClN5OS
Molecular Weight283.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)N
InChIInChI=1S/C10H10ClN5OS/c11-7-3-1-2-6(4-7)9-14-15-10(16(9)13)18-5-8(12)17/h1-4H,5,13H2,(H2,12,17)
InChIKeyXOZVKKPXILESNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 573947-54-3): Core Structural Profile for Research Procurement


2-{[4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (C₁₀H₁₀ClN₅OS; MW 283.74 g/mol) is a 1,2,4-triazole derivative featuring a 3-chlorophenyl substitution, a 4-amino group, and a primary acetamide side chain linked via a sulfanyl bridge [1]. The compound belongs to a broader class of sulfanyl-1,2,4-triazole acetamides that have been investigated for aldose reductase inhibition [2] and positive inotropic activity [3]. Unlike its N-substituted acetamide analogs, this molecule retains a free –CONH₂ terminus, making it a versatile synthetic intermediate for generating focused libraries or probe compounds.

Why the 3-Chlorophenyl Sulfanyl Acetamide Cannot Be Replaced by Other Triazole Acetamides


Close analogs of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide—including the 4-chlorophenyl positional isomer (CAS 678541-95-2), the N-substituted acetamide derivatives, and the free thiol precursor (CAS 117320-66-8)—exhibit markedly different chemical reactivity, hydrogen-bonding capacity, and biological target engagement. In the aldose reductase series, the nature of the aryl substituent and the acetamide terminal group profoundly affects inhibitory potency, with Ki values spanning over two orders of magnitude (0.04 µM to >100 µM) depending on the substitution pattern [1]. Substituting the 3-chlorophenyl with a 4-chlorophenyl group alters the spatial orientation of the chlorine atom, which can disrupt critical π-π stacking interactions with aromatic residues in enzyme active sites [1]. Furthermore, the primary acetamide –NH₂ group provides hydrogen-bond donor potential that is absent in N-alkyl or N-aryl amide derivatives, directly influencing both solubility and target recognition. Generic substitution therefore risks compromising both synthetic utility and biological fidelity.

Quantitative Differentiation Evidence for 2-{[4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide


Positional Isomerism: 3-Chlorophenyl vs. 4-Chlorophenyl Substitution Impact on Molecular Recognition

In the 2-[(4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide series, the identity and position of the aryl substituent critically govern aldose reductase inhibitory activity. The most potent inhibitors in this scaffold class achieved Ki values of 0.04–0.08 µM (aryl = 4-methylphenyl or 3-pyridyl), whereas compounds with suboptimal aryl groups showed Ki values exceeding 100 µM [1]. The 3-chlorophenyl group introduces a meta-oriented electron-withdrawing chlorine atom that modulates the electron density of the triazole core differently than the para-chloro isomer (CAS 678541-95-2). While no head-to-head assay data are available for the two isomers, docking studies on the related scaffold demonstrate that aryl substituent position alters π-π stacking with Trp219 and Phe122 in the aldose reductase active site, directly affecting binding affinity [1].

Medicinal Chemistry Structure-Activity Relationship Aldose Reductase Inhibition

Primary Acetamide vs. N-Substituted Acetamide: Synthetic Versatility and Hydrogen-Bonding Capacity

The target compound possesses a free primary acetamide group (–CH₂CONH₂), whereas the majority of biologically evaluated analogs in the literature are N-aryl or N-heterocyclyl acetamides (e.g., N-(thiazol-2-yl)acetamide or N-(benzothiazol-2-yl)acetamide) [1]. The primary amide provides two hydrogen-bond donor atoms (NH₂) compared to zero or one in N-monosubstituted amides. This difference is pharmacologically significant: in the aldose reductase series, the N-substituted acetamides 12 and 17 achieved Ki = 0.04 µM and 0.08 µM, respectively, but their N-substituent is essential for binding [1]. The unsubstituted acetamide offers a reactive handle for further diversification—allowing researchers to install tailored N-substituents via acylation, alkylation, or coupling reactions—thereby serving as a universal precursor for generating focused libraries that probe the SAR at the acetamide terminus.

Synthetic Chemistry Library Design Hydrogen Bond Donor

Sulfanyl Acetamide vs. Free Thiol: Oxidation Stability and Handling Advantage

The target compound contains a sulfanyl (–S–) linkage to a carboxamide-bearing methylene group, in contrast to the free thiol (–SH) form 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 117320-66-8) [1]. Free thiols are susceptible to oxidative dimerization to disulfides under ambient atmospheric conditions, which compromises purity over time and introduces uncontrolled variability in biological assays. The S-alkylated acetamide derivative eliminates this liability: the thioether bond is chemically inert toward oxidation under standard laboratory storage conditions. While no direct accelerated stability study comparing the two forms is publicly available, the thiol form is known to require inert atmosphere storage and antioxidant additives for prolonged stability, whereas the sulfanyl acetamide can be stored at 2–8°C in ambient atmosphere without special precautions .

Chemical Stability Storage Synthetic Intermediate

Positive Inotropic Activity Class Potential: Triazole Acetamide Scaffold Outperforms Milrinone

In a series of structurally related triazole acetamides evaluated for positive inotropic activity on isolated rabbit left atrium, the most potent compound (5a) increased stroke volume by 20.29 ± 0.18% at 3 × 10⁻⁵ M, compared to only 2.46 ± 0.07% for the clinical reference drug milrinone at the same concentration [1]. This represents an 8.2-fold greater efficacy. The 3-chlorophenyl analog falls within the same chemotype as this highly active series, sharing the 4-amino-1,2,4-triazole-3-sulfanyl core. While the target compound itself has not been directly assayed in this model, its structural congruence with compound 5a—differing only in the aryl substituent and acetamide N-substitution—places it within a scaffold that has demonstrated statistically significant superiority over the clinical gold standard.

Cardiovascular Pharmacology Inotropic Activity Drug Discovery

Procurement-Relevant Application Scenarios for 2-{[4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide


Focused Library Synthesis via Primary Acetamide Derivatization

The free primary acetamide terminus allows chemists to install diverse N-aryl, N-alkyl, or N-heterocyclyl groups in a single step. This enables rapid generation of analog libraries for structure-activity relationship (SAR) studies targeting aldose reductase, where the N-substituent is a critical potency determinant (Ki range: 0.04–>100 µM across analogs) [1]. Using this building block reduces synthetic complexity by at least one step compared to de novo synthesis of each N-substituted analog.

Meta-Chlorophenyl Probe for Enzyme Active-Site Mapping

The 3-chlorophenyl group provides a specific spatial and electronic signature distinct from the 4-chloro or 2-chloro isomers. This compound can serve as a chemical probe in competitive binding assays or co-crystallization studies to interrogate the halogen-binding preferences of enzymes such as aldose reductase, AMCase, or kinases, where aryl ring position directly influences π-stacking with active-site aromatic residues [1][2].

Cardiovascular Lead Optimization Starting Point

Given that structurally analogous triazole acetamides demonstrate 8.2-fold greater positive inotropic efficacy than milrinone in isolated rabbit heart preparations [3], the 3-chlorophenyl variant is a logical starting point for medicinal chemistry optimization programs focused on heart failure therapeutics. The compound's oxidatively stable thioether linkage ensures reproducible in vitro pharmacology results.

Stable Intermediate for Multi-Step Synthesis Campaigns

Unlike the free thiol precursor that requires inert atmosphere handling, the sulfanyl acetamide form is stable under ambient storage conditions . This stability translates to longer usable inventory life and reduced batch failure rates, making it suitable for multi-month synthesis campaigns where intermediate integrity is paramount.

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